molecular formula C8H7F5OS B1397978 4'-(Pentafluorosulfur)acetophenone CAS No. 401892-83-9

4'-(Pentafluorosulfur)acetophenone

Cat. No.: B1397978
CAS No.: 401892-83-9
M. Wt: 246.2 g/mol
InChI Key: BKEQOPIQGDSWEQ-UHFFFAOYSA-N
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Description

4’-(Pentafluorosulfur)acetophenone is a chemical compound with the molecular formula C8H7F5OS and a molecular weight of 246.2 g/mol It is characterized by the presence of a pentafluorosulfur group attached to the acetophenone structure

Scientific Research Applications

4’-(Pentafluorosulfur)acetophenone has several applications in scientific research:

Safety and Hazards

4’-(Pentafluorosulfur)acetophenone may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

There is ongoing research into the applications of acetophenone and its derivatives. For example, constrained density functional theory (C-DFT) was utilized to develop an e-ReaxFF force field suitable for describing the acetophenone radical anion . This research is a step towards a comprehensive molecular understanding of XLPE chemistry in a high-voltage power cable .

Preparation Methods

The synthesis of 4’-(Pentafluorosulfur)acetophenone typically involves the reaction of aryl triflates with a mixture of tetramethyltin (SnMe4), palladium(0) (Pd(0)), and carbon monoxide (CO) in the presence of triethylamine (Et3N) in dimethylformamide (DMF) at 60°C . This method ensures the formation of the desired product with high yield and purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

4’-(Pentafluorosulfur)acetophenone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields arylglyoxal, while reduction produces alcohol derivatives.

Mechanism of Action

The mechanism by which 4’-(Pentafluorosulfur)acetophenone exerts its effects involves its interaction with molecular targets through its reactive functional groups. For instance, in oxidation reactions, the compound forms arylglyoxal intermediates, which can further react to form more complex structures . The pentafluorosulfur group enhances the compound’s reactivity, making it a valuable intermediate in various synthetic pathways.

Comparison with Similar Compounds

4’-(Pentafluorosulfur)acetophenone can be compared with other acetophenone derivatives, such as:

The uniqueness of 4’-(Pentafluorosulfur)acetophenone lies in its pentafluorosulfur group, which imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-[4-(pentafluoro-λ6-sulfanyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5OS/c1-6(14)7-2-4-8(5-3-7)15(9,10,11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEQOPIQGDSWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401892-83-9
Record name 1-[4-(pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of N-methoxy-N-methyl-4-(pentafluoro-λ6-sulfanyl)benzamide (Preparation 42, 3.0 g, 10.3 mmol) in THF (100 mL) at 0° C. was added drop-wise methyl lithium (1.5M solution, 10.3 mL, 15.5 mmol). The reaction was stirred at 0° C. for 2 hours, then quenched with a saturated aqueous solution of ammonium acetate. The reaction was extracted with ethyl acetate and dried over MgSO4 before concentrating in vacuo to afford the title compound that was used without further purification.
Name
N-methoxy-N-methyl-4-(pentafluoro-λ6-sulfanyl)benzamide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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